8-(4-Chlorophenyl)-8-oxooctanenitrile
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, density, and spectral data .Scientific Research Applications
Structural and Spectroscopic Characterization
The structural parameters of similar compounds to 8-(4-Chlorophenyl)-8-oxooctanenitrile have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT. This includes a comprehensive analysis of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. Such studies assist in understanding the molecular structure and the potential biological and industrial applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives, which include structures similar to 8-(4-Chlorophenyl)-8-oxooctanenitrile, demonstrates their potential in optoelectronics. These studies involve examining their structural, electronic, optical, and charge transport properties, suggesting applications in multifunctional materials (Irfan et al., 2020).
Antibacterial Activity
Compounds with structures akin to 8-(4-Chlorophenyl)-8-oxooctanenitrile have been evaluated for their antibacterial activity. Studies show that these compounds demonstrate significant activity, suggesting potential for medical and pharmaceutical applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Photovoltaic Properties
Investigations into the photovoltaic properties of related compounds have been conducted, examining their application in organic–inorganic photodiode fabrication. This research is crucial for the development of advanced solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical Stability and Application
Studies on the electrochemical reduction and stability of related aryl groups, including chlorophenyl derivatives, have implications for electrochemical sensors and devices. Such research is vital for understanding the stability and reactivity of these compounds in various electrochemical applications (D'amours & Bélanger, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(4-chlorophenyl)-8-oxooctanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVNTOZRDAGSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642281 | |
Record name | 8-(4-Chlorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)-8-oxooctanenitrile | |
CAS RN |
898783-76-1 | |
Record name | 8-(4-Chlorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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